4,5-dimethoxy-2-nitro-N-(4-sulfamoylphenyl)benzamide
Description
4,5-Dimethoxy-2-nitro-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a nitro group at the 2-position, methoxy groups at the 4- and 5-positions on the benzoyl ring, and a 4-sulfamoylphenyl substituent attached to the amide nitrogen (Fig. 1). This compound’s structural features confer unique electronic, steric, and solubility properties. Methoxy groups may influence lipophilicity and binding affinity to biological targets.
Properties
Molecular Formula |
C15H15N3O7S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C15H15N3O7S/c1-24-13-7-11(12(18(20)21)8-14(13)25-2)15(19)17-9-3-5-10(6-4-9)26(16,22)23/h3-8H,1-2H3,(H,17,19)(H2,16,22,23) |
InChI Key |
ATMQNLIVILYWJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-nitro-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a dimethoxybenzene derivative, followed by the introduction of the sulfamoylphenyl group through a series of substitution reactions. The final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-throughput reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-2-nitro-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy groups can produce a variety of functionalized benzamides.
Scientific Research Applications
4,5-dimethoxy-2-nitro-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Table 2: Functional Group Impact on Properties
| Functional Group | Target Compound | Phenethyl Analogue | Thiadiazole Analogue |
|---|---|---|---|
| Nitro (Position) | 2-NO₂ (Electrophilic) | 2-NO₂ | 2-NO₂ |
| Methoxy | 4,5-OCH₃ | 4,5-OCH₃ | 4,5-OCH₃ |
| N-Substituent | Sulfamoylphenyl | Hydrophobic phenethyl | Heterocyclic thiadiazole |
| Solubility | High (polar) | Moderate | Low |
| Hydrogen Bonding | High (NH, SO₂) | Low | Moderate (N, S atoms) |
Research Findings and Implications
- Methoxy Optimization : Tubulin-binding data () indicate that methoxy group positioning is critical; the target’s 4,5-dimethoxy arrangement may limit activity compared to 3,4,5-trimethoxy derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
